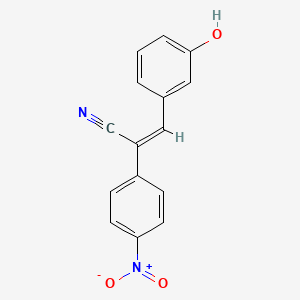
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as HPPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylonitrile family and has been shown to have a range of interesting properties that make it a promising candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with nearby biomolecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its high sensitivity and specificity for detecting various biomolecules. However, there are also some limitations to using 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, including its relatively low stability and the potential for photobleaching (loss of fluorescence upon prolonged exposure to light).
Direcciones Futuras
There are many potential future directions for research involving 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new methods for synthesizing 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile and related compounds, which could lead to the discovery of new applications and properties. Another area of interest is the optimization of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile for use in photodynamic therapy, with the goal of improving its efficacy and reducing side effects. Additionally, 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile could be further studied for its potential use in diagnostic applications, such as the detection of biomarkers for various diseases.
Métodos De Síntesis
The synthesis of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is typically carried out using a combination of chemical reactions that involve the use of various reagents and catalysts. One common method for synthesizing 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-hydroxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)propenal, which is then converted to 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile through a process known as Knoevenagel condensation.
Aplicaciones Científicas De Investigación
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a range of potential applications in scientific research, particularly in the fields of chemistry and biochemistry. One of the most promising areas of research involves the use of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and lipids. 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propiedades
IUPAC Name |
(Z)-3-(3-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-10-13(8-11-2-1-3-15(18)9-11)12-4-6-14(7-5-12)17(19)20/h1-9,18H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHQZWSODWFHNL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5573758 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5812938.png)

![methyl {4-[(tert-butylamino)sulfonyl]phenoxy}acetate](/img/structure/B5812960.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylbutanamide](/img/structure/B5812965.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5812977.png)
![4-{[(diallylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5812984.png)
![4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5812997.png)
![6H-spiro[1,2,4,5-tetrazinane-3,2'-tricyclo[3.3.1.1~3,7~]decane]-6-thione](/img/structure/B5813001.png)
![3-bromo-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5813013.png)
![2-{2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}-N-(6-methoxy-3-pyridinyl)-2-oxoacetamide](/img/structure/B5813021.png)